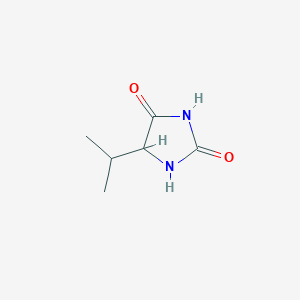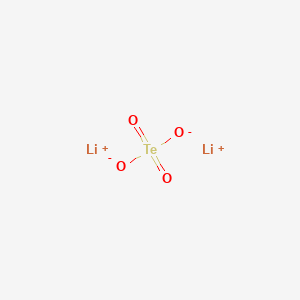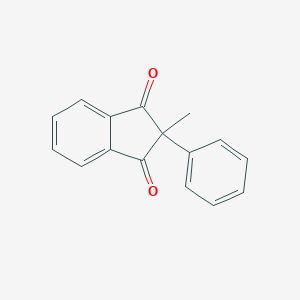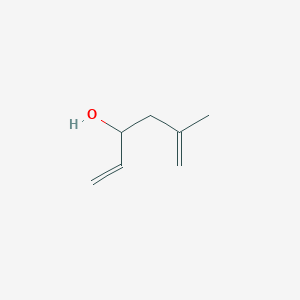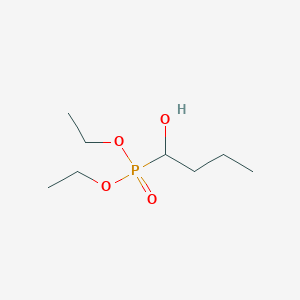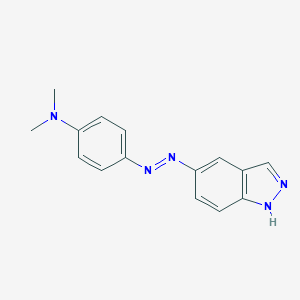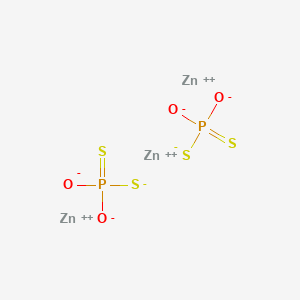
5,6-Dihydroxy-8-aminoquinoline
Vue d'ensemble
Description
5,6-Dihydroxy-8-aminoquinoline is a metabolite of the antimalarial drug primaquine . It belongs to the class of 8-aminoquinolines, which are effective against the liver stages of Plasmodium infections . The 8-aminoquinolines have a long history, being the first chemotype of synthetic antimalarials .
Chemical Reactions Analysis
The three metabolites of primaquine, including 5,6-Dihydroxy-8-aminoquinoline, readily oxidize under physiological conditions, forming hydrogen peroxide and the corresponding quinone-imine derivatives as the main products . These metabolites are believed to generate oxygen-active species responsible for the toxicity of parasite and host cells .Applications De Recherche Scientifique
1. Antimalarial Applications
8-Aminoquinolines (8-AQs), including 5,6-Dihydroxy-8-aminoquinoline, are critically important in treating malaria, especially latent forms caused by Plasmodium species. They have a unique role in targeting liver stages of the malaria parasite, offering potential for radical cure and prevention of relapse in malaria cases (Baird, 2019; Waters & Edstein, 2011).
2. Biochemical and Pharmacological Properties
5,6-Dihydroxy-8-aminoquinoline and its analogs have been studied for their interactions with enzymes like monoamine oxidases (MAO). For example, 5-phenoxy 8-aminoquinoline analogs are potent inhibitors of MAO-A and MAO-B, indicating their potential for optimized metabolic stability and therapeutic value (Chaurasiya et al., 2012; Chaurasiya et al., 2021).
3. Hematological Toxicity and Safety
A major concern with 8-AQs is their potential to induce hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This aspect is crucial in the safe clinical deployment of these drugs, as the hemolytic toxicity can significantly limit their use (von Seidlein et al., 2013; Myint et al., 2011).
4. Development of New Derivatives
Research is ongoing to develop new derivatives of 8-AQs, aiming to improve their therapeutic index by reducing toxicity while maintaining or enhancing their efficacy against diseases like malaria (Nanayakkara et al., 2008; Leven et al., 2019).
5. Diverse Applications in Chemosensing and Antibacterial Activities
8-AQs, including 5,6-Dihydroxy-8-aminoquinoline, are explored for their potential in chemosensing, such as detecting metal ions, and as antibacterial agents. These applications showcase the versatility of 8-AQ compounds in various scientific fields (Li et al., 2014; Phopin et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
8-aminoquinoline-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-4-7(12)9(13)5-2-1-3-11-8(5)6/h1-4,12-13H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYJUNNNRNSMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938746 | |
| Record name | 8-Amino-6-hydroxyquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-8-aminoquinoline | |
CAS RN |
17605-92-4 | |
| Record name | 5,6-Dihydroxy-8-aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Amino-6-hydroxyquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



